molecular formula C20H21Cl2N3OS B10969422 3-[(3,4-dichlorobenzyl)sulfanyl]-5-[1-(4-ethylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole

3-[(3,4-dichlorobenzyl)sulfanyl]-5-[1-(4-ethylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole

Cat. No.: B10969422
M. Wt: 422.4 g/mol
InChI Key: SBROCGLBPNAGHT-UHFFFAOYSA-N
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Description

1-{5-[(3,4-DICHLOROBENZYL)SULFANYL]-4-METHYL-4H-1,2,4-TRIAZOL-3-YL}ETHYL (4-ETHYLPHENYL) ETHER is a complex organic compound that features a triazole ring, a dichlorobenzyl group, and an ethylphenyl ether moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{5-[(3,4-DICHLOROBENZYL)SULFANYL]-4-METHYL-4H-1,2,4-TRIAZOL-3-YL}ETHYL (4-ETHYLPHENYL) ETHER typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Introduction of the Dichlorobenzyl Group: This step involves the reaction of the triazole intermediate with 3,4-dichlorobenzyl chloride in the presence of a base such as potassium carbonate.

    Attachment of the Ethylphenyl Ether Moiety: The final step involves the etherification of the intermediate with 4-ethylphenol under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-{5-[(3,4-DICHLOROBENZYL)SULFANYL]-4-METHYL-4H-1,2,4-TRIAZOL-3-YL}ETHYL (4-ETHYLPHENYL) ETHER can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.

    Substitution: The dichlorobenzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrotriazoles.

    Substitution: Various substituted triazole derivatives.

Scientific Research Applications

1-{5-[(3,4-DICHLOROBENZYL)SULFANYL]-4-METHYL-4H-1,2,4-TRIAZOL-3-YL}ETHYL (4-ETHYLPHENYL) ETHER has several scientific research applications:

    Medicinal Chemistry: It can be explored as a potential therapeutic agent due to its unique structural features.

    Materials Science: The compound can be used in the development of new materials with specific properties.

    Biological Studies: It can be used as a probe to study biological processes involving triazole derivatives.

    Industrial Applications: The compound can be used in the synthesis of other complex molecules for various industrial purposes.

Mechanism of Action

The mechanism of action of 1-{5-[(3,4-DICHLOROBENZYL)SULFANYL]-4-METHYL-4H-1,2,4-TRIAZOL-3-YL}ETHYL (4-ETHYLPHENYL) ETHER involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, modulating their activity. The dichlorobenzyl group can enhance the compound’s binding affinity, while the ethylphenyl ether moiety can influence its solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(2,4-Dichlorobenzyl)sulfanyl]-1H-1,2,4-triazol-5-amine
  • 4-{5-[(3,4-Dichlorobenzyl)sulfanyl]-4-(4-ethylphenyl)-4H-1,2,4-triazol-3-yl}pyridine

Uniqueness

1-{5-[(3,4-DICHLOROBENZYL)SULFANYL]-4-METHYL-4H-1,2,4-TRIAZOL-3-YL}ETHYL (4-ETHYLPHENYL) ETHER is unique due to its combination of a triazole ring, dichlorobenzyl group, and ethylphenyl ether moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C20H21Cl2N3OS

Molecular Weight

422.4 g/mol

IUPAC Name

3-[(3,4-dichlorophenyl)methylsulfanyl]-5-[1-(4-ethylphenoxy)ethyl]-4-methyl-1,2,4-triazole

InChI

InChI=1S/C20H21Cl2N3OS/c1-4-14-5-8-16(9-6-14)26-13(2)19-23-24-20(25(19)3)27-12-15-7-10-17(21)18(22)11-15/h5-11,13H,4,12H2,1-3H3

InChI Key

SBROCGLBPNAGHT-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)OC(C)C2=NN=C(N2C)SCC3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

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